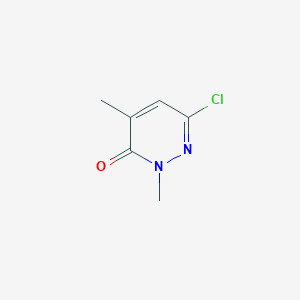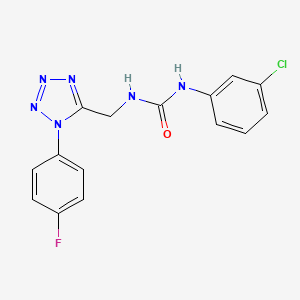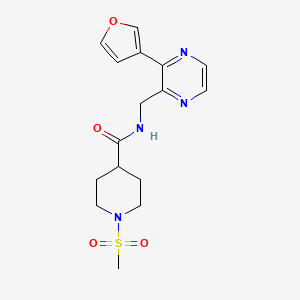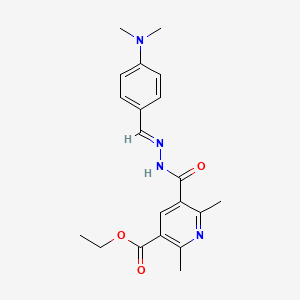![molecular formula C23H25BrN2OS B2973022 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide CAS No. 1023550-84-6](/img/structure/B2973022.png)
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide” is a complex organic molecule that contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a bromophenyl group (a benzene ring with a bromine atom), and a cyclohexanecarboxamide group (a cyclohexane ring attached to a carboxamide group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole and bromophenyl groups are likely to contribute to the compound’s aromaticity, while the cyclohexanecarboxamide group could introduce steric hindrance and affect the compound’s overall conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and bromophenyl groups could contribute to the compound’s aromaticity and polarity, potentially affecting properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against bacterial (both Gram-positive and Gram-negative) and fungal species . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antiproliferative Activity
Another significant application is in cancer research, where the compound’s derivatives have shown antiproliferative effects. Specifically, they have been tested against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7), indicating potential use in breast cancer treatment .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand the binding mode of active compounds with receptors. This is a vital step in rational drug design, as it helps predict the interaction between drugs and their target molecules, leading to the development of more effective pharmaceuticals .
Pharmacological Research
In pharmacological research, the compound’s derivatives are being explored for their various medicinal properties. This includes studying their mechanisms of action and potential therapeutic effects, which could lead to the discovery of novel treatments .
Chemical Synthesis and Modification
The compound serves as a starting point for the synthesis and modification of various chemical structures. This is essential in medicinal chemistry for creating new compounds with desired biological activities .
Drug Resistance Combat
The derivatives of this compound are part of ongoing efforts to combat drug resistance in pathogens and cancerous cells. By studying the pharmacological activities of these new molecules, researchers aim to overcome the challenges posed by drug-resistant strains .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use or biological activity. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activity of many indole derivatives, this compound could be of interest in the development of new pharmaceuticals or therapeutic agents .
Propriétés
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h4-5,8-13,17,26H,1-3,6-7,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLSWBHFZZZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2972943.png)

![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)




![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)

![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)